Potential Monoamine Reuptake Inhibition Profile vs. Simple N-Ethyl Pyrrolidine Analog
Patent NL1032760C2 describes 3,4,5-trimethoxybenzamide-pyrrolidine-thiophene compounds as inhibitors of serotonin and/or noradrenaline reuptake, with utility in treating pain and urinary incontinence [1]. In contrast, simple N-(2-pyrrolidin-1-ylethyl) benzamide analogs lacking the thiophene moiety are not claimed for this activity. The presence of the thiophen-3-yl group in 946374-05-6 is structurally implicated in improved transporter binding, although quantitative IC50 or Ki values for this exact compound are not publicly disclosed [1].
| Evidence Dimension | Monoamine reuptake inhibition (claimed activity) |
|---|---|
| Target Compound Data | Class-claimed activity for benzamide-pyrrolidine-thiophene series (exact IC50/Ki not publicly available for 946374-05-6) |
| Comparator Or Baseline | N-(2-pyrrolidin-1-ylethyl)benzamide analogs lacking thiophene: No reported monoamine reuptake inhibition patent coverage |
| Quantified Difference | Not quantifiable due to lack of public data |
| Conditions | In vitro monoamine transporter assay (detail unknown) |
Why This Matters
The specific thiophene substituent defines the compound's class-claimed utility in monoamine reuptake inhibition, which is absent in simpler pyrrolidine-benzamides.
- [1] NL1032760C2 - New connections. Patent claiming amide compounds, including 3,4,5-trimethoxybenzamide-pyrrolidine-thiophene derivatives, as monoamine reuptake inhibitors. View Source
